Tris{[1-chloro-3-(2-chlorophenoxy)propan-2-yl]oxy}(phenyl)silane
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Overview
Description
Tris{[1-chloro-3-(2-chlorophenoxy)propan-2-yl]oxy}(phenyl)silane is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenyl group attached to a silicon atom, which is further bonded to three {[1-chloro-3-(2-chlorophenoxy)propan-2-yl]oxy} groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris{[1-chloro-3-(2-chlorophenoxy)propan-2-yl]oxy}(phenyl)silane typically involves the reaction of phenyltrichlorosilane with 1-chloro-3-(2-chlorophenoxy)propan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the substitution of chlorine atoms with the {[1-chloro-3-(2-chlorophenoxy)propan-2-yl]oxy} groups.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for optimizing the synthesis.
Chemical Reactions Analysis
Types of Reactions
Tris{[1-chloro-3-(2-chlorophenoxy)propan-2-yl]oxy}(phenyl)silane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the {[1-chloro-3-(2-chlorophenoxy)propan-2-yl]oxy} groups can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction Reactions: Reduction can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Substitution: Reagents such as sodium alkoxides or amines can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions include various substituted silanes, silanols, and siloxanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Tris{[1-chloro-3-(2-chlorophenoxy)propan-2-yl]oxy}(phenyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds.
Biology: The compound can be employed in the modification of biomolecules for enhanced stability and functionality.
Industry: It is used in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Tris{[1-chloro-3-(2-chlorophenoxy)propan-2-yl]oxy}(phenyl)silane exerts its effects involves the interaction of its silicon atom with various molecular targets. The {[1-chloro-3-(2-chlorophenoxy)propan-2-yl]oxy} groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability. The phenyl group provides additional stability and can engage in π-π interactions with aromatic systems.
Comparison with Similar Compounds
Similar Compounds
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent.
Phenyltrichlorosilane: A precursor in the synthesis of various organosilicon compounds.
Diphenylsilane: Used in hydrosilylation reactions.
Uniqueness
Tris{[1-chloro-3-(2-chlorophenoxy)propan-2-yl]oxy}(phenyl)silane is unique due to the presence of multiple {[1-chloro-3-(2-chlorophenoxy)propan-2-yl]oxy} groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions and stability.
Properties
CAS No. |
60642-11-7 |
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Molecular Formula |
C33H32Cl6O6Si |
Molecular Weight |
765.4 g/mol |
IUPAC Name |
tris[[1-chloro-3-(2-chlorophenoxy)propan-2-yl]oxy]-phenylsilane |
InChI |
InChI=1S/C33H32Cl6O6Si/c34-18-24(21-40-31-15-7-4-12-28(31)37)43-46(27-10-2-1-3-11-27,44-25(19-35)22-41-32-16-8-5-13-29(32)38)45-26(20-36)23-42-33-17-9-6-14-30(33)39/h1-17,24-26H,18-23H2 |
InChI Key |
QPTILIGWJLDEDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](OC(COC2=CC=CC=C2Cl)CCl)(OC(COC3=CC=CC=C3Cl)CCl)OC(COC4=CC=CC=C4Cl)CCl |
Origin of Product |
United States |
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